molecular formula C16H18N2O2S B4877583 2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate

2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate

Cat. No.: B4877583
M. Wt: 302.4 g/mol
InChI Key: JWRZYJXIMYEARL-UHFFFAOYSA-N
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Description

2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-16(2,3)18(15(19)9-21-10-17)14-6-5-12(20-4)7-13(11)14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRZYJXIMYEARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC#N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy and Trimethyl Groups: The methoxy group can be introduced via methylation using methanol and a suitable catalyst. Trimethyl groups are typically introduced through alkylation reactions using methyl iodide.

    Attachment of the Thiocyanate Group: The final step involves the introduction of the thiocyanate group. This can be achieved by reacting the intermediate compound with thiocyanate salts under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the thiocyanate group.

Scientific Research Applications

2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The methoxy and thiocyanate groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s ability to undergo various chemical reactions also allows it to interact with different biological molecules, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 6-methoxy-2,2-dimethyl-1H-quinoline

Uniqueness

Compared to similar compounds, 2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate
Reactant of Route 2
Reactant of Route 2
2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl thiocyanate

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